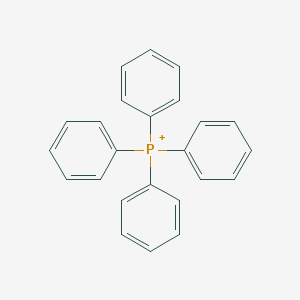

Tetraphenylphosphonium

説明

Structure

3D Structure

特性

CAS番号 |

18198-39-5 |

|---|---|

分子式 |

C24H20P+ |

分子量 |

339.4 g/mol |

IUPAC名 |

tetraphenylphosphanium |

InChI |

InChI=1S/C24H20P/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H/q+1 |

InChIキー |

USFPINLPPFWTJW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

正規SMILES |

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

他のCAS番号 |

18198-39-5 |

関連するCAS |

20-01-45-8 (chloride) 2751-90-8 (bromide) |

同義語 |

tetraphenylphosphonium tetraphenylphosphonium bromide tetraphenylphosphonium chloride |

製品の起源 |

United States |

Foundational & Exploratory

A Guide to the Nickel-Catalyzed Synthesis of Tetraphenylphosphonium Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nickel-catalyzed synthesis of tetraphenylphosphonium salts, a crucial class of compounds in organic synthesis and pharmaceutical development. This document details the core methodologies, presents quantitative data for comparative analysis, and outlines detailed experimental protocols. Furthermore, it visualizes the proposed reaction mechanism and experimental workflow to facilitate a comprehensive understanding of the process.

Introduction

This compound salts are widely utilized as phase-transfer catalysts, ionic liquids, and precursors for the synthesis of complex molecules, including active pharmaceutical ingredients. The development of efficient and robust synthetic methods for their preparation is therefore of significant interest. Nickel-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective strategy for the synthesis of these salts, offering a valuable alternative to palladium-catalyzed methods. This approach involves the coupling of aryl halides or triflates with triphenylphosphine in the presence of a nickel catalyst.[1][2]

This guide focuses on the nickel-catalyzed P-arylation of triphenylphosphine, a reaction that has been shown to proceed in high yields and tolerate a wide range of functional groups.[1][2] The use of readily available and inexpensive nickel catalysts, such as nickel(II) bromide (NiBr₂) and nickel(II) chloride (NiCl₂), makes this method particularly attractive for large-scale synthesis.[1][2]

Core Synthetic Methodology

The nickel-catalyzed synthesis of this compound salts generally involves the reaction of an aryl halide or triflate with triphenylphosphine in the presence of a nickel(II) precatalyst. The reaction is typically carried out in a high-boiling point solvent, such as ethylene glycol, at elevated temperatures.[1]

The general reaction scheme is as follows:

Ar-X + PPh₃ --(Ni catalyst)--> [Ar-PPh₃]⁺X⁻

Where:

-

Ar-X : Aryl halide (I, Br, Cl) or aryl triflate (OTf)

-

PPh₃ : Triphenylphosphine

-

Ni catalyst : Typically NiBr₂ or NiCl₂

The reaction is compatible with a diverse array of functional groups on the aryl electrophile, including alcohols, amides, ketones, aldehydes, phenols, and amines.[1][2] This broad functional group tolerance is a significant advantage in the synthesis of complex molecules.

Data Presentation: Reaction Conditions and Yields

The following table summarizes the quantitative data from key studies on the nickel-catalyzed synthesis of this compound salts, providing a comparative overview of reaction conditions and yields for various substrates.

| Entry | Aryl Halide/Triflate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Iodobenzene | NiBr₂ (5) | Ethylene Glycol | 130 | 12 | 99 | [1] |

| 2 | Bromobenzene | NiBr₂ (5) | Ethylene Glycol | 130 | 12 | 98 | [1] |

| 3 | Chlorobenzene | NiBr₂ (5) | Ethylene Glycol | 130 | 12 | 85 | [1] |

| 4 | 4-Iodotoluene | NiBr₂ (5) | Ethylene Glycol | 130 | 12 | 97 | [1] |

| 5 | 4-Bromotoluene | NiBr₂ (5) | Ethylene Glycol | 130 | 12 | 96 | [1] |

| 6 | 4-Chlorotoluene | NiBr₂ (5) | Ethylene Glycol | 130 | 12 | 82 | [1] |

| 7 | 4-Bromoanisole | NiBr₂ (5) | Ethylene Glycol | 130 | 12 | 95 | [1] |

| 8 | 4-Bromobenzaldehyde | NiBr₂ (5) | Ethylene Glycol | 130 | 12 | 88 | [1] |

| 9 | 4-Bromobenzonitrile | NiBr₂ (5) | Ethylene Glycol | 130 | 12 | 91 | [1] |

| 10 | 4-Triflyloxyacetophenone | NiBr₂ (5) | Ethylene Glycol | 130 | 12 | 92 | [1] |

| 11 | 1-Bromonaphthalene | NiCl₂·6H₂O (5) | Ethylene Glycol | 130 | 12 | 94 | [1] |

Experimental Protocols

This section provides a detailed methodology for a typical nickel-catalyzed synthesis of a this compound salt.

Synthesis of this compound Bromide from Bromobenzene

Materials:

-

Bromobenzene (1.0 mmol, 157 mg)

-

Triphenylphosphine (1.0 mmol, 262 mg)

-

Nickel(II) Bromide (NiBr₂) (0.05 mmol, 11 mg)

-

Ethylene Glycol (2 mL)

-

Thick-walled, screw-capped reaction tube

-

Magnetic stir bar

Procedure:

-

To a thick-walled, screw-capped reaction tube equipped with a magnetic stir bar, add bromobenzene (1.0 mmol), triphenylphosphine (1.0 mmol), and nickel(II) bromide (0.05 mmol).

-

Add ethylene glycol (2 mL) to the reaction tube.

-

Seal the tube tightly with the screw cap.

-

Place the reaction tube in a preheated oil bath at 130 °C.

-

Stir the reaction mixture vigorously for 12 hours.

-

After 12 hours, remove the reaction tube from the oil bath and allow it to cool to room temperature.

-

Upon cooling, the product will precipitate from the solution.

-

Isolate the solid product by vacuum filtration.

-

Wash the solid with cold diethyl ether (2 x 5 mL) to remove any unreacted starting materials and solvent residues.

-

Dry the purified this compound bromide under vacuum to a constant weight.

-

Characterize the product by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Proposed Catalytic Cycle

While the precise mechanism for the nickel-catalyzed synthesis of this compound salts is not definitively established, a plausible catalytic cycle involving Ni(0) and Ni(II) intermediates is proposed.

Caption: Proposed catalytic cycle for the nickel-catalyzed synthesis of this compound salts.

The proposed cycle begins with the oxidative addition of the aryl halide (Ar-X) to a Ni(0) species, forming a Ni(II) intermediate. Subsequent ligand exchange with triphenylphosphine, followed by reductive elimination, yields the desired this compound salt and regenerates the active Ni(0) catalyst.

Experimental Workflow

The following diagram illustrates the general workflow for the nickel-catalyzed synthesis of this compound salts.

Caption: General experimental workflow for the synthesis of this compound salts.

This workflow outlines the key steps from reaction setup to product characterization, providing a clear and logical sequence for performing the synthesis.

Conclusion

The nickel-catalyzed synthesis of this compound salts represents a highly efficient, versatile, and cost-effective method for accessing these valuable compounds. The use of inexpensive and readily available nickel catalysts, coupled with the broad functional group tolerance, makes this a practical approach for both academic research and industrial applications. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for scientists and researchers in the fields of organic synthesis and drug development, enabling the streamlined preparation of a wide range of this compound salts.

References

The Formation of Tetraphenylphosphonium Salts: A Mechanistic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core mechanisms and experimental protocols for the synthesis of tetraphenylphosphonium (TPP) salts. As crucial reagents in organic synthesis, phase-transfer catalysis, and as delocalized lipophilic cations for targeting mitochondria in drug development, a thorough understanding of their formation is paramount. This document details the prevalent nickel-catalyzed arylation method, offers quantitative data on reaction parameters, and provides detailed experimental protocols and workflow visualizations.

Core Mechanism: Nickel-Catalyzed C-P Bond Formation

The most efficient and widely utilized method for synthesizing this compound salts is the nickel-catalyzed cross-coupling reaction between triphenylphosphine (PPh₃) and an aryl halide (Ar-X). The mechanism, while complex, is generally understood to proceed through a catalytic cycle involving Ni(0) and Ni(II) intermediates.

The catalytic cycle can be summarized in three primary steps:

-

Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide to a coordinatively unsaturated Ni(0) species, which is typically ligated by one or more phosphine molecules. This step involves the cleavage of the carbon-halogen bond and the formation of a square-planar Ni(II)-aryl intermediate.[1][2] Kinetic and computational studies suggest this can proceed via a concerted, two-electron mechanism.[1][2] However, depending on the halide and ligands, a stepwise, radical-based pathway may also be involved.[3]

-

Ligand Exchange/Association: The triphenylphosphine reactant then coordinates to the Ni(II) center. This step is crucial as it brings the two key fragments—the aryl group and the incoming phosphine—into proximity on the metal center.

-

Reductive Elimination: This is the final, bond-forming step. The aryl group and the coordinated triphenylphosphine are eliminated from the nickel center, forming the C-P bond of the this compound cation. This process reduces the nickel from Ni(II) back to the catalytically active Ni(0) state, allowing the cycle to repeat.[4] While often challenging from Ni(II) centers, this step completes the synthesis of the desired product.[4]

Quantitative Data Presentation

The efficiency of this compound salt synthesis is highly dependent on the choice of catalyst, solvent, temperature, and reaction time. The following table summarizes quantitative data from various reported procedures for the synthesis of this compound bromide (TPPB) from triphenylphosphine and bromobenzene.

| Molar Ratio (PPh₃:ArBr) | Catalyst System (mass ratio) | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 : 2.4 | NiCl₂ / ZnCl₂ (1:1.4) | 220 | 4 - 6 | 76 | [5] |

| 1 : 0.9 | NiCl₂ / ZnCl₂ (1:6.8) | 190 | 10 - 12 | 82 | [5] |

| 1 : 2.4 | NiSO₄ / ZnSO₄ (1:1.9) | 240 | 3 - 5 | 87 | [5] |

| 1 : 3.6 | NiCl₂ / ZnCl₂ (1:8.5) | 240 | 10 - 12 | 91 | [5] |

| Not specified | NiCl₂ | 195 | 6 | 89 | [6][7] |

Experimental Protocols

This section provides detailed methodologies for the two primary routes to this compound salt synthesis.

Protocol: Nickel-Catalyzed Synthesis of this compound Bromide

This protocol is adapted from a non-solvent method, which is advantageous for industrial-scale production.[5]

Materials:

-

Triphenylphosphine (PPh₃)

-

Bromobenzene (PhBr)

-

Anhydrous Nickel(II) Chloride (NiCl₂)

-

Anhydrous Zinc(II) Chloride (ZnCl₂)

-

Deionized Water

Procedure:

-

Reaction Setup: To a 5L reaction kettle equipped with a mechanical stirrer and a heating mantle, add triphenylphosphine (786g), bromobenzene (702g), and the catalyst mixture consisting of anhydrous nickelous chloride (25g) and anhydrous zinc chloride (171g).[8]

-

Reaction: Heat the mixture to 190°C and maintain this temperature with stirring for 10-12 hours.[8]

-

Cooling and Extraction: After the reaction period, cool the mixture to 100°C. Add pure water to the reaction vessel and continue stirring while maintaining the temperature for 3 hours to allow for the dissolution of the product and catalyst.[8]

-

Phase Separation: Cease stirring and allow the mixture to stand, resulting in the separation of two layers. The organic layer (excess bromobenzene) can be recovered for reuse.[8]

-

Crystallization: Transfer the aqueous layer to a separate vessel and cool to room temperature while stirring. The white product will precipitate out of the solution.

-

Filtration and Washing: Filter the precipitate and wash the filter cake with fresh water until the filtrate shows no presence of catalyst ions (e.g., via a qualitative test). The catalyst can be recovered from the combined filtrate by evaporating the water.[8]

-

Drying: Dry the filter cake in an oven at 70-140°C to yield the final white product, this compound bromide.[8]

Protocol: Grignard Reagent Synthesis of this compound Bromide

This method represents an older but still relevant pathway, particularly for laboratory-scale synthesis. It was one of the original methods for preparing TPP salts.[2]

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Bromobenzene

-

Iodine crystal (as initiator)

-

Triphenylphosphine oxide (Ph₃PO)

-

Hydrobromic acid (HBr)

Procedure:

-

Grignard Reagent Preparation:

-

Place magnesium turnings (1.1 eq) in an oven-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

-

Add a small volume of anhydrous ether.

-

Add a solution of bromobenzene (1.0 eq) in anhydrous ether to the dropping funnel. Add a small portion to the flask, along with a single crystal of iodine to initiate the reaction.[9]

-

Once the reaction begins (indicated by bubbling and disappearance of the iodine color), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[10]

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of phenylmagnesium bromide (PhMgBr).

-

-

Reaction with Triphenylphosphine Oxide:

-

Cool the Grignard reagent solution in an ice bath.

-

Prepare a solution of triphenylphosphine oxide (Ph₃PO) in anhydrous ether or THF and add it dropwise to the cold Grignard reagent with stirring.[2]

-

The reaction is proposed to form an intermediate complex, [Ph₄P]OMgBr.[2]

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

-

Workup and Isolation:

-

Cool the reaction mixture again in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride or dilute hydrobromic acid.

-

Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

-

Extract the aqueous layer with additional portions of ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude this compound bromide can then be purified by recrystallization.

-

Conclusion

The synthesis of this compound salts is a well-established process critical to various fields of chemical science. The nickel-catalyzed coupling of triphenylphosphine and aryl halides stands out as the most robust and scalable method, offering high yields under controlled conditions. The underlying mechanism, centered on a Ni(0)/Ni(II) catalytic cycle, provides a clear framework for reaction optimization. While the Grignard method remains a viable alternative, particularly for smaller-scale preparations, the catalyzed approach offers superior efficiency and safety for larger-scale production. The protocols and data presented herein serve as a comprehensive resource for professionals engaged in the synthesis and application of these versatile chemical tools.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Oxidative Addition of Aryl Halides to a Triphosphine Ni(0) Center to Form Pentacoordinate Ni(II) Aryl Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. Mechanistic insights into facilitating reductive elimination from Ni(ii) species - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. CN101775036B - Method for preparing this compound bromide by non-solvent method - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. d.web.umkc.edu [d.web.umkc.edu]

Unveiling the Solid State: A Technical Guide to the Crystal Structure of Tetraphenylphosphonium Bromide

For Immediate Release

This whitepaper provides a comprehensive technical overview of the crystal structure of tetraphenylphosphonium bromide (TPPB), a compound of significant interest in organic synthesis and materials science. Addressed to researchers, scientists, and professionals in drug development, this document collates crystallographic data, details experimental protocols for structure determination, and presents a logical workflow for such analyses.

Introduction

This compound bromide is a quaternary phosphonium salt widely utilized as a phase-transfer catalyst, a supporting electrolyte, and a precipitating agent. Its efficacy in these roles is intrinsically linked to its solid-state structure. Understanding the crystalline arrangement of TPPB is crucial for controlling its physical properties and optimizing its application in various chemical processes. This guide summarizes the crystallographic data for three known crystalline forms of TPPB: a tetragonal anhydrous form, a monoclinic dichloromethane solvate, and an orthorhombic dihydrate.

Crystallographic Data

The crystal structure of this compound bromide has been determined in several forms, depending on the crystallization conditions. The key crystallographic parameters for three of these forms are summarized below for comparative analysis.

Table 1: Crystallographic Data for this compound Bromide (TPPB) Polymorphs and Solvates

| Parameter | Tetragonal TPPB | Monoclinic TPPB·CH₂Cl₂[1] | Orthorhombic TPPB·2H₂O[1] |

| Crystal System | Tetragonal | Monoclinic | Orthorhombic |

| Space Group | I-4 | P2₁/n | Pnma |

| a (Å) | 11.960(2) | 10.3525(14) | 16.2842(10) |

| b (Å) | 11.960(2) | 16.925(2) | 10.8087(10) |

| c (Å) | 6.967(2) | 13.4858(17) | 12.6638(12) |

| α (°) | 90 | 90 | 90 |

| β (°) | 90 | 95.727(2) | 90 |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) | 996.6(3) | 2352.5(5) | 2229.4(3) |

| Z | 2 | 4 | 4 |

| Calculated Density (g/cm³) | 1.40 | 1.43 | 1.33 |

| Radiation | MoKα (λ = 0.71069 Å) | MoKα (λ = 0.71073 Å) | MoKα (λ = 0.71073 Å) |

| Temperature (K) | Ambient | 296 | 296 |

Table 2: Selected Bond Lengths for the this compound Cation

| Bond | Tetragonal TPPB (Å) |

| P-C | 1.800(6) |

Note: Detailed bond lengths and angles for the monoclinic and orthorhombic structures are available in the supplementary information of the cited literature.

Experimental Protocols

The determination of the crystal structure of this compound bromide involves a multi-step process, from the synthesis and crystallization of the material to the collection and analysis of X-ray diffraction data.

Synthesis and Crystallization

Synthesis: this compound bromide can be synthesized by the reaction of triphenylphosphine with bromobenzene in the presence of a catalyst, such as a divalent metal halide salt.

Crystallization of Tetragonal TPPB: Large colorless, block-like crystals of the tetragonal form were grown by recrystallization from a methanol/acetonitrile (MeOH/MeCN) mixture.

Crystallization of Monoclinic TPPB·CH₂Cl₂: Crystals of the dichloromethane solvate were obtained by the slow evaporation of a solution of TPPB in a 3:2 mixture of dichloromethane and n-hexane.[1]

Crystallization of Orthorhombic TPPB·2H₂O: Single crystals of the dihydrate form were grown from an aqueous solution.[1] A temperature-lowering method was employed, cooling a seeded, saturated solution from 50 °C to 38 °C at a rate of 0.24 °C per 24 hours.[1]

Single-Crystal X-ray Diffraction

Data Collection: Single-crystal X-ray diffraction data were collected on automated four-circle diffractometers, such as a Syntex P2₁ or a Bruker SMART APEX-II, using graphite-monochromated MoKα radiation.[1] The crystal is mounted on a goniometer head and cooled (if necessary), and a series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement: The collected diffraction data are processed to yield a set of reflection intensities. The crystal structure is then solved using direct methods or Patterson interpretation, and the atomic positions and thermal parameters are refined using full-matrix least-squares methods. Software packages such as SHELXTL are commonly used for this purpose.

Workflow for Crystal Structure Determination

The logical flow from obtaining the compound to elucidating its crystal structure is a systematic process. The following diagram illustrates the key stages involved in the crystallographic analysis of this compound bromide.

Caption: Workflow for the determination of the crystal structure of this compound bromide.

Conclusion

This technical guide has provided a consolidated overview of the crystal structure of this compound bromide in its anhydrous tetragonal form, as well as its monoclinic dichloromethane and orthorhombic dihydrate solvates. The presentation of key crystallographic data in tabular format allows for straightforward comparison of these different solid-state forms. The detailed experimental protocols offer valuable insights for researchers seeking to reproduce these results or to investigate the crystallization of related compounds. The logical workflow diagram provides a clear roadmap for the process of crystal structure determination. A thorough understanding of the solid-state chemistry of this compound bromide is paramount for its effective application in both academic research and industrial processes.

References

A Guide to Single-Crystal XRD Analysis of Tetraphenylphosphonium Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of single-crystal X-ray diffraction (XRD) analysis as applied to tetraphenylphosphonium compounds. It covers the fundamental principles, detailed experimental protocols, data interpretation, and the significance of this technique in the structural elucidation of these important chemical entities. This compound salts are widely utilized as pharmaceutical intermediates, phase-transfer catalysts, and building blocks in materials science.[1][2][3] A precise understanding of their three-dimensional structure is paramount for predicting their chemical behavior, designing new materials, and ensuring the efficacy and safety of pharmaceutical products.[1]

Core Principles of Single-Crystal X-ray Diffraction

Single-crystal XRD is a powerful, non-destructive analytical technique that provides precise information about the atomic and molecular structure of a crystalline material.[4][5][6] The fundamental principle lies in the interaction of X-rays with the electron clouds of atoms arranged in a regular, repeating lattice. When a focused beam of monochromatic X-rays strikes a single crystal, the waves are diffracted in specific directions.[4][5] This diffraction pattern is a unique fingerprint of the crystal's internal structure.[7]

By analyzing the positions and intensities of the diffracted X-ray beams, researchers can determine:

-

Unit Cell Dimensions: The fundamental repeating unit of the crystal lattice.

-

Bond Lengths and Angles: The precise distances and angles between atoms in a molecule.[4][8]

-

Molecular Conformation: The three-dimensional arrangement of atoms in a molecule.

-

Supramolecular Interactions: How molecules pack together in the crystal lattice, including hydrogen bonding and other non-covalent interactions.[7]

-

Absolute Configuration: The exact spatial arrangement of atoms in chiral molecules.[8]

Experimental Protocol: From Crystal to Structure

The process of determining the crystal structure of a this compound compound via single-crystal XRD involves several key stages, from sample preparation to final structure refinement.

Synthesis and Crystallization

The first and often most challenging step is obtaining high-quality single crystals suitable for diffraction.[4] For this compound compounds, this typically involves:

-

Synthesis: this compound salts can be synthesized through various methods, such as the reaction of triphenylphosphine with a phenyl halide using a nickel catalyst.[9][10]

-

Crystallization: High-quality crystals are typically grown from solution. Common techniques include:

-

Slow Evaporation: A saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.

-

Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent induces crystallization.

-

Temperature Lowering: A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and promoting crystal growth.[2][3]

-

The choice of solvent is crucial and can influence the resulting crystal structure, including the incorporation of solvent molecules into the lattice (solvates).[2][3]

Crystal Selection and Mounting

Once suitable crystals are obtained, a single crystal of appropriate size (typically 0.1-0.3 mm) and quality (transparent, with well-defined faces and no visible defects) is selected under a microscope.[4] The chosen crystal is then mounted on a thin glass fiber or a specialized loop using a minimal amount of adhesive or oil.[4][5] This assembly is then attached to a goniometer head, which allows for precise orientation of the crystal in the X-ray beam.[5]

Data Collection

The mounted crystal is placed in a single-crystal X-ray diffractometer. The instrument consists of an X-ray source (commonly a molybdenum or copper X-ray tube), a goniometer to rotate the crystal, and a detector to record the diffracted X-rays.[4][5]

The data collection process involves:

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the dimensions and symmetry of the unit cell.[8]

-

Full Data Collection: The crystal is then rotated through a series of angles, and a large number of diffraction intensities are measured at each orientation.[4] Modern diffractometers with CCD or CMOS detectors can collect a complete dataset in a matter of hours.[5]

Data Reduction and Structure Solution

The raw diffraction data is processed to correct for experimental factors such as background noise, absorption, and polarization.[8] The corrected intensities are then used to solve the crystal structure. This is typically achieved using computational methods that can determine the positions of the atoms within the unit cell.

Structure Refinement

The initial structural model is refined using a least-squares method to achieve the best possible agreement between the observed diffraction data and the data calculated from the model.[5] This iterative process adjusts atomic positions, thermal parameters, and other variables to produce a final, accurate crystal structure.[5] The quality of the final structure is assessed using metrics such as the R-factor, which indicates the level of agreement between the experimental and calculated data.[5]

Data Presentation: Crystallographic Data for this compound Halides

The following tables summarize key crystallographic data for several this compound halide compounds, providing a basis for comparison.

Table 1: Unit Cell Parameters of this compound Halides

| Compound | Formula | Crystal System | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |

| [PPh₄]Cl·H₂O | C₂₄H₂₂ClOP | Triclinic | 10.837(3) | 10.996(3) | 18.399(5) | 77.28(2) | 76.45(2) | 85.69(2) | 2078.5(8) | 4 | [11] |

| [PPh₄]Br | C₂₄H₂₀BrP | Triclinic | 10.031(3) | 10.688(3) | 10.678(3) | 77.45(2) | 83.27(2) | 71.87(2) | 1060.5(5) | 2 | [11] |

| [PPh₄]I | C₂₄H₂₀IP | Tetragonal | 11.9785(14) | 11.9785(14) | 6.9809(9) | 90 | 90 | 90 | 1001.7(2) | 2 | [11] |

| [PPh₄]Br·2H₂O | C₂₄H₂₄BrO₂P | Orthorhombic | 16.3049(14) | 10.8309(9) | 12.6925(11) | 90 | 90 | 90 | 2243.6(3) | 4 | [12] |

a, b, c = unit cell edge lengths; α, β, γ = unit cell angles; V = unit cell volume; Z = number of formula units per unit cell.

Table 2: Selected Bond Lengths and Angles for the this compound Cation

| Compound | P-C Bond Lengths (Å) (Range) | C-P-C Bond Angles (°) (Range) | Ref. |

| [PPh₄]Cl·H₂O | 1.789(5) - 1.801(5) | 107.5(2) - 111.3(2) | [11] |

| [PPh₄]Br | 1.788(5) - 1.795(5) | 107.6(2) - 111.1(2) | [11] |

| [PPh₄]I | 1.791(5) - 1.791(5) | 108.3(2) - 110.1(3) | [11] |

Note: The geometry of the this compound cation is generally a slightly distorted tetrahedron.

Visualizations: Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key workflows in single-crystal XRD analysis.

Caption: Experimental workflow for single-crystal XRD analysis.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]

- 7. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 8. indianchemicalsociety.com [indianchemicalsociety.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. journals.iucr.org [journals.iucr.org]

- 12. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the 1H NMR Spectrum of Tetraphenylphosphonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tetraphenylphosphonium chloride. It includes a detailed analysis of the spectral data, a step-by-step experimental protocol for acquiring the spectrum, and a visualization of the molecular structure to aid in interpretation.

Introduction

This compound chloride, with the chemical formula [(C₆H₅)₄P]Cl, is a quaternary phosphonium salt widely used in organic synthesis as a phase-transfer catalyst and to generate lipophilic salts from inorganic and organometallic anions.[1] Its structural rigidity and ease of crystallization make it a subject of interest in X-ray crystallography.[1] Understanding the ¹H NMR spectrum of this compound is crucial for its characterization, purity assessment, and for studying its interactions in various chemical environments.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound chloride in deuterated chloroform (CDCl₃) is characterized by a complex multiplet pattern in the aromatic region, arising from the coupling of the phenyl protons with the central phosphorus-31 nucleus.

Quantitative Data Summary

The following table summarizes the key ¹H NMR spectral data for this compound chloride recorded on a 400 MHz spectrometer in CDCl₃.[2]

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment |

| 7.94-7.90 | Multiplet | 4H | - | ortho-Protons |

| 7.81 | Doublet of triplets | 8H | J = 7.8, 3.5 | meta-Protons |

| 7.64 | Doublet of doublets | 8H | J = 12.9, 7.6 | para-Protons |

Interpretation of the Spectrum

The ¹H NMR spectrum of this compound chloride shows three distinct signals in the aromatic region, corresponding to the ortho, meta, and para protons of the four phenyl rings. The integration of these signals (4H, 8H, 8H) is consistent with the number of protons in each unique chemical environment.

The multiplicity of each signal is a result of both proton-proton (³JHH) and proton-phosphorus (ⁿJPH) couplings. The phosphorus-31 nucleus (¹⁰⁰% natural abundance, I = ½) couples with the protons on the phenyl rings, leading to additional splitting. The magnitude of the P-H coupling constant varies with the number of bonds separating the two nuclei.

Experimental Protocol for ¹H NMR Spectroscopy

This section provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound chloride.

4.1. Materials and Equipment

-

This compound chloride

-

Deuterated chloroform (CDCl₃)

-

5 mm NMR tubes

-

NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

-

Vortex mixer

-

Pipettes and glassware

4.2. Sample Preparation

-

Weigh approximately 5-10 mg of this compound chloride directly into a clean, dry 5 mm NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube.

-

Cap the tube and gently vortex the sample until the solid is completely dissolved.

4.3. Instrument Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.[2] These may need to be adjusted based on the specific instrument and desired resolution.

-

Locking and Shimming:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Perform automatic or manual shimming to optimize the magnetic field homogeneity. A well-shimmed magnet is crucial for resolving the complex multiplets in the aromatic region.

-

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is sufficient.

-

Number of Scans (NS): 16 to 64 scans are typically adequate to achieve a good signal-to-noise ratio.

-

Receiver Gain (RG): Adjust the receiver gain to an appropriate level to avoid signal clipping.

-

Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient.

-

Spectral Width (SW): A spectral width of approximately 12-15 ppm is appropriate for ¹H NMR.

-

Transmitter Frequency Offset (O1p): Center the spectral window around the aromatic region (approximately 6-9 ppm).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum manually or automatically to obtain a pure absorption lineshape.

-

Calibrate the chemical shift scale by setting the residual CHCl₃ signal to 7.26 ppm.

-

Integrate the signals to determine the relative proton ratios.

-

Analyze the multiplicities and measure the coupling constants.

-

Visualization of Molecular Structure and Proton Environments

The following diagram, generated using the DOT language, illustrates the structure of the this compound cation and the different proton environments.

References

In-Depth Technical Guide to the ³¹P NMR Chemical Shift of the Tetraphenylphosphonium Cation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ³¹P Nuclear Magnetic Resonance (NMR) chemical shift of the tetraphenylphosphonium (Ph₄P⁺) cation, a widely used organic cation in chemical synthesis and pharmaceutical development. This document details reported chemical shift values, provides a thorough experimental protocol for its determination, and illustrates the key factors influencing this important analytical parameter.

Quantitative Data on the ³¹P NMR Chemical Shift

The ³¹P NMR chemical shift of the this compound cation is a sensitive probe of its chemical environment. The observed shift is influenced by factors such as the solvent and the nature of the counter-ion. The following table summarizes the available quantitative data.

| Compound | Solvent | Counter-ion | Chemical Shift (δ) ppm | Reference |

| This compound chloride | CDCl₃ | Cl⁻ | 23.8 | [1] |

| This compound bromide | D₂O | Br⁻ | Not specified | [2] |

| A generic phosphonium species | Not specified | Not specified | 24.4 |

It is important to note that the chemical shift of phosphonium salts, in general, is reported to be in the range of -5 to 30 ppm.

Experimental Protocol for ³¹P NMR Spectroscopy

The following provides a detailed methodology for acquiring a high-quality ³¹P NMR spectrum of a this compound salt.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh 10-20 mg of the this compound salt into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent will depend on the solubility of the salt and the desired experimental conditions.

-

Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard (e.g., triphenylphosphate) can be added to the sample.

2.2. NMR Spectrometer Setup and Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

-

Tuning and Matching: Tune and match the probe to the ³¹P frequency.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition Parameters:

-

Nucleus: ³¹P

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Transmitter Frequency (O1P): Center the spectral window around the expected chemical shift of the phosphonium cation (e.g., ~25 ppm).

-

Spectral Width (SW): A spectral width of 200-300 ppm is typically sufficient to cover the range of common phosphorus compounds.

-

Acquisition Time (AQ): Set to at least 1-2 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is generally adequate for qualitative spectra. For quantitative measurements, a longer delay (5-7 times the longest T₁ of interest) is necessary.

-

Number of Scans (NS): Depending on the sample concentration, 16 to 128 scans are typically sufficient to achieve a good signal-to-noise ratio.

-

Proton Decoupling: Use a standard proton decoupling sequence (e.g., garp or waltz16) to simplify the spectrum and improve sensitivity.

-

2.3. Data Processing and Referencing

-

Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

-

Phasing: Manually phase the resulting spectrum to obtain a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum externally to 85% H₃PO₄ at 0.0 ppm. This is the standard reference for ³¹P NMR spectroscopy.

Factors Influencing the ³¹P NMR Chemical Shift

The chemical shift of the this compound cation is a result of the complex interplay of several factors at the molecular level. The following diagram illustrates these relationships.

Explanation of the Diagram:

-

Influencing Factors: External experimental conditions such as the solvent, counter-ion, concentration, and temperature directly impact the this compound cation at the molecular level.

-

Molecular Effects: These external factors lead to changes in the immediate environment of the phosphorus nucleus.

-

Electron Shielding: The electron density around the phosphorus nucleus is the primary determinant of the chemical shift. Solvent polarity and hydrogen bonding capabilities can alter this electron distribution.

-

Ion Pairing & Aggregation: The nature and proximity of the counter-ion, as well as the concentration of the salt, can lead to the formation of ion pairs or larger aggregates in solution. This can perturb the electronic environment of the phosphorus atom.

-

Molecular Motion: Temperature affects the rate of tumbling and other molecular motions, which can average out different magnetic environments and influence the observed chemical shift.

-

-

Observed Parameter: The interplay of these molecular effects results in the experimentally observed ³¹P NMR chemical shift.

This in-depth guide provides a foundational understanding of the ³¹P NMR chemical shift of the this compound cation. For researchers and professionals in drug development, a precise understanding of this analytical parameter is crucial for reaction monitoring, quality control, and structural elucidation of phosphorus-containing compounds.

References

mass spectrometry fragmentation pattern of tetraphenylphosphonium

An In-depth Technical Guide on the Mass Spectrometry Fragmentation of Tetraphenylphosphonium

Introduction

This compound (TPP) is a quaternary phosphonium cation with the chemical formula [(C₆H₅)₄P]⁺. Its salts are widely utilized in various scientific and industrial applications, including as phase-transfer catalysts, reagents in organic synthesis, and as probes for measuring mitochondrial membrane potential.[1][2] Given its prevalence, a thorough understanding of its behavior under mass spectrometric conditions is crucial for accurate identification and structural elucidation in complex matrices. This guide provides a detailed analysis of the fragmentation pattern of the this compound cation, based on collision-induced dissociation (CID) tandem mass spectrometry.

Experimental Methodology

The fragmentation data presented herein is derived from Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The experimental protocol involves the introduction of the analyte via an LC system and subsequent ionization and fragmentation in the mass spectrometer.

-

Instrumentation : A high-resolution quadrupole time-of-flight (QTOF) mass spectrometer, such as a SCIEX TripleTOF 5600, is employed for analysis.[3]

-

Sample Introduction : The analyte is separated using a liquid chromatography system equipped with a reverse-phase column, for instance, a Zorbax Eclipse Plus C18 (2.1 mm x 150 mm, 3.5 µm).[3]

-

Ionization : Positive-mode Electrospray Ionization (ESI) is used to generate the gas-phase this compound cation, [M]⁺.[3]

-

Tandem Mass Spectrometry (MS/MS) :

-

Precursor Ion Selection : The this compound cation with a mass-to-charge ratio (m/z) of approximately 339.13 is isolated.[3]

-

Fragmentation : The isolated precursor ion is subjected to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell.[3][4] A collision energy of around 40 eV is typically applied to induce fragmentation.[3]

-

Fragment Ion Analysis : The resulting fragment ions are analyzed by the time-of-flight (TOF) mass analyzer, which provides high mass accuracy for confident identification.

-

Fragmentation Pattern and Data

Upon CID, the this compound cation (m/z 339.13) undergoes a series of characteristic fragmentation reactions, leading to the formation of several stable product ions. The primary fragmentation pathway involves the sequential loss of neutral benzene molecules through intramolecular rearrangement, a process common for tetra-aryl species.

The quantitative data for the most abundant fragments are summarized in the table below.[3]

| Measured m/z | Relative Abundance (%) | Proposed Formula | Neutral Loss | Proposed Structure/Identity |

| 339.1288 | 100 | [C₂₄H₂₀P]⁺ | - | This compound (Precursor Ion) |

| 261.0815 | 8.7 | [C₁₈H₁₄P]⁺ | C₆H₆ | Dibenzophosphorinium Cation |

| 183.0349 | 9.4 | [C₁₂H₈P]⁺ | C₁₂H₁₂ | Phenylenediphosphonium fragment |

| 108.0121 | 5.4 | [C₆H₅P]⁺ | C₁₈H₁₅ | Phenylphosphinidene Cation |

Note: Relative abundance is normalized to the precursor ion for clarity in this context, although in the raw data the precursor is the most abundant peak.

Fragmentation Pathway

The fragmentation of the this compound cation is initiated by the energetic collisions in the gas phase, which promote bond cleavage and rearrangement. The proposed fragmentation pathway is illustrated below.

Caption: Proposed CID fragmentation pathway of this compound.

-

Formation of the m/z 261.08 Ion : The initial and most significant fragmentation step is the loss of a neutral benzene molecule (C₆H₆, 78 Da). This occurs via a rearrangement where a phenyl group abstracts a proton from an adjacent phenyl ring, leading to the formation of a stable, tricyclic dibenzophosphorinium cation ([C₁₈H₁₄P]⁺).

-

Formation of the m/z 183.03 Ion : The ion at m/z 261.08 can undergo a subsequent loss of another benzene molecule. This results in the formation of the fragment ion at m/z 183.03, which corresponds to the elemental formula [C₁₂H₈P]⁺.

-

Formation of the m/z 108.01 Ion : Further fragmentation of the m/z 183.03 ion can lead to the formation of the ion at m/z 108.01. This corresponds to the phenylphosphinidene cation, [C₆H₅P]⁺, and involves the loss of a C₆H₃ radical. This fragment represents a fundamental phosphorus-containing aromatic unit.

References

- 1. This compound | C24H20P+ | CID 164912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound chloride - Wikipedia [en.wikipedia.org]

- 3. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tsapps.nist.gov [tsapps.nist.gov]

An In-depth Technical Guide on the Thermal Decomposition of Tetraphenylphosphonium Bromide

This guide provides a comprehensive overview of the thermal stability and decomposition of tetraphenylphosphonium bromide (TPPB), a compound widely used as a phase-transfer catalyst, an accelerator for fluoroelastomers, and in pharmaceutical development.[1][2] This document is intended for researchers, scientists, and professionals in drug development who require detailed technical information on the thermal properties of this quaternary phosphonium salt.

Quantitative Thermal Analysis Data

The thermal behavior of this compound bromide has been characterized using various analytical techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The key thermal events are summarized below. It is important to note the distinction between the anhydrous and dihydrate forms of the compound, as the presence of water molecules significantly affects the initial thermal profile.

| Property | Value (°C) | Compound Form | Method | Reference |

| Water Loss | 68 | TPPB Dihydrate (TPPB·2H₂O) | TGA/DSC | [3] |

| Melting Point | 295-300 | Anhydrous | Literature | [1][4] |

| Melting Point | 300 | TPPB Dihydrate (TPPB·2H₂O) | TGA/DSC | [3] |

| Decomposition Point | 435 | TPPB Dihydrate (TPPB·2H₂O) | TGA/DSC | [3][5] |

Experimental Protocols

The determination of thermal decomposition temperatures is typically accomplished through Thermogravimetric Analysis (TGA), often coupled with Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures at which the compound loses mass (decomposition, dehydration) and to identify endothermic or exothermic transitions (melting).

Methodology:

-

Sample Preparation: A small, precisely weighed sample of this compound bromide (typically 4-8 mg) is placed into an inert crucible, such as platinum or ceramic.[6] For hydrated forms, care is taken to prevent premature water loss before the experiment begins.

-

Instrumentation: A simultaneous TGA/DSC analyzer (e.g., Mettler-Toledo) is used.[3]

-

Experimental Conditions:

-

Atmosphere: The sample is heated under a controlled, inert atmosphere, typically flowing nitrogen or helium, to prevent oxidative decomposition.[6]

-

Heating Rate: A constant, linear heating rate is applied. A typical rate for such analysis is 10 °C per minute.[6]

-

Temperature Program: The sample is heated from ambient temperature to a point well beyond its final decomposition, for instance, up to 600 °C or higher.[7]

-

-

Data Acquisition: The instrument continuously records the sample's mass (TGA) and the differential heat flow between the sample and a reference (DSC) as a function of temperature.

-

Data Analysis:

-

The TGA curve plots percentage weight loss versus temperature. A significant drop in weight indicates decomposition or dehydration. The onset temperature of this drop is often reported as the decomposition temperature.

-

The DSC curve plots heat flow versus temperature. An endothermic peak corresponds to processes like melting or dehydration, while an exothermic peak indicates processes like crystallization or certain types of decomposition.

-

Experimental Workflow Diagram

Caption: Workflow for Thermal Analysis of this compound Bromide.

Decomposition Pathways and Mechanisms

The degradation of this compound bromide is not limited to thermal cleavage. Its stability is also influenced by the chemical environment.

-

Thermal Decomposition: In an inert atmosphere, the primary thermal decomposition event for the pure compound occurs at high temperatures (435 °C for the dihydrate).[3] Studies on similar silica-supported compounds suggest that this process can involve the elimination of triphenylphosphine.[8] The decomposition of pure TPPB can occur in two distinct mass-loss steps, ultimately forming gaseous products.[9]

-

Alkaline Hydrolysis: Under high pH (alkaline) conditions, TPPB is known to degrade via an alkaline hydrolysis mechanism.[10][11] This chemical pathway results in the formation of triphenylphosphine oxide (TPPO).[10][11] This is a critical consideration in applications where the compound may be exposed to basic environments.

-

Radiolysis: Degradation can also be induced by radiolysis, which can produce triphenylphosphine (TPP).[10][11]

Logical Diagram of Decomposition Pathways

Caption: Degradation pathways for this compound Bromide.

References

- 1. This compound bromide | 2751-90-8 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

- 7. ajer.org [ajer.org]

- 8. Preparation and unusual decomposition of silica-supported this compound bromide - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Item - Degradation of this compound bromide at high pH and its effect on radionuclide solubility - Loughborough University - Figshare [repository.lboro.ac.uk]

- 11. researchgate.net [researchgate.net]

Solubility of Tetraphenylphosphonium Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tetraphenylphosphonium chloride (TPPCl) in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on providing robust qualitative information and detailed experimental protocols to enable researchers to determine solubility parameters for their specific applications.

Introduction

This compound chloride, a quaternary phosphonium salt with the formula [(C₆H₅)₄P]Cl, is a versatile reagent in organic and inorganic synthesis.[1][2] Its utility as a phase-transfer catalyst and as a precipitating agent for complex anions is largely dependent on its solubility in different media.[2] Understanding the solubility of TPPCl is therefore critical for reaction design, purification, and formulation in various scientific and industrial processes.

Qualitative Solubility Data

This compound chloride is generally characterized as a white, crystalline solid that is soluble in polar organic solvents.[1][3] It is noted to be insoluble in nonpolar solvents such as benzene and toluene.[1] The large, nonpolar this compound cation contributes to its solubility in organic media, while the ionic nature of the salt allows for dissolution in polar environments. The following table summarizes the qualitative solubility of TPPCl in a range of common organic solvents based on available literature.

| Solvent | Formula | Type | Solubility | Notes |

| Methanol | CH₃OH | Polar Protic | Soluble[1] | |

| Ethanol | C₂H₅OH | Polar Protic | Soluble[1][3][4] | Used for recrystallization.[5] |

| Acetone | (CH₃)₂CO | Polar Aprotic | Soluble[1][3][4] | Used for recrystallization.[5] |

| Acetonitrile | CH₃CN | Polar Aprotic | Soluble[6] | |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Soluble[6] | |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble | |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble | Used for recrystallization.[4][5] |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble[4] |

Note: "Soluble" is a qualitative term. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocols for Solubility Determination

The absence of readily available quantitative solubility data necessitates reliable experimental methods for its determination. The following are standard protocols that can be adapted for this compound chloride.

Gravimetric Method

This is a classical and straightforward method for determining the solubility of a solid in a liquid.

Methodology:

-

Saturation: Add an excess amount of this compound chloride to a known volume of the organic solvent in a sealed, temperature-controlled container.

-

Equilibration: Agitate the mixture (e.g., by stirring or shaking) at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.

-

Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation. Care must be taken to maintain the temperature and avoid solvent evaporation.

-

Evaporation: Transfer a precisely measured volume of the clear, saturated solution to a pre-weighed container.

-

Drying: Carefully evaporate the solvent from the solution. The residue should be dried to a constant weight, for instance, in a vacuum oven at a suitable temperature.

-

Calculation: The solubility is calculated from the mass of the dissolved solid per volume of the solvent.

Spectroscopic Method (UV-Vis)

This method is suitable for compounds with a chromophore, such as the phenyl groups in this compound chloride, and can be more rapid than the gravimetric method.

Methodology:

-

Calibration Curve: Prepare a series of standard solutions of TPPCl in the solvent of interest at known concentrations. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration).

-

Saturation and Equilibration: Prepare a saturated solution of TPPCl as described in the gravimetric method (steps 1 and 2).

-

Separation and Dilution: Separate the undissolved solid. Accurately dilute a known volume of the clear, saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.

-

Solubility Calculation: Calculate the concentration of the original saturated solution, accounting for the dilution factor.

Factors Influencing Solubility

It is important to note that the solubility of this compound chloride can be influenced by several factors:

-

Temperature: Solubility of solids in liquids generally increases with temperature. For recrystallization purposes, a solvent in which TPPCl has moderate solubility at room temperature and high solubility at elevated temperatures is ideal.

-

Purity of Solute and Solvent: Impurities can affect solubility. The presence of water in organic solvents can also significantly alter the solubility of ionic compounds.

-

Polymorphism: The crystalline form of TPPCl can influence its solubility.

Conclusion

References

A Technical Guide to the Physical and Chemical Properties of the Tetraphenylphosphonium Cation

Audience: Researchers, scientists, and drug development professionals.

Abstract: The tetraphenylphosphonium (TPP⁺) cation is a quaternary phosphonium species widely utilized across the chemical and pharmaceutical sciences. Its unique combination of steric bulk, lipophilicity, and thermal stability makes it an invaluable component in various applications, including phase transfer catalysis, organic synthesis, and as a stabilizing counterion for complex anions. This technical guide provides an in-depth overview of the core physical and chemical properties of the TPP⁺ cation, summarizes quantitative data, details key experimental protocols for its synthesis and characterization, and visualizes its principal reaction pathways.

Physical Properties

The this compound cation consists of a central phosphorus atom bonded to four phenyl groups in a tetrahedral geometry.[1][2][3] This structure imparts significant rigidity and lipophilicity.[2][3] Salts of the TPP⁺ cation are typically white to off-white crystalline solids, stable under ambient conditions.[1][3][4]

General Properties

The fundamental properties of the isolated cation are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₂₄H₂₀P⁺ | [5] |

| Molar Mass | 339.4 g/mol | [5] |

| Structure | Tetrahedral | [1][2] |

| Appearance of Salts | White to beige crystalline powder | [3][6][7] |

Properties of Common Salts

The physical characteristics of TPP⁺ are most practically discussed in the context of its common halide salts. Variations in reported melting points may be attributed to the presence of hydrates or impurities.

| Salt | Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| This compound Chloride | C₂₄H₂₀ClP | 374.84 | 272 - 274[2][7] |

| This compound Bromide | C₂₄H₂₀BrP | 419.29 | 295 - 300[8] |

Solubility Profile

The bulky, non-polar phenyl groups render the TPP⁺ cation highly lipophilic, enabling its salts to dissolve in a range of organic solvents.[6][9]

| Solvent | TPP⁺ Chloride Solubility | TPP⁺ Bromide Solubility | Source(s) |

| Water | Soluble (pH-dependent) | Slightly soluble in cold, soluble in hot | [1][7][8] |

| Methanol, Ethanol | Soluble | Soluble | [1][8] |

| Acetone | Soluble | Not specified | [1] |

| Acetonitrile, DMF | Soluble | Soluble | [2][4] |

| Dichloromethane | Not specified | Soluble | [4] |

| Benzene, Toluene | Insoluble | Soluble | [1][8] |

Thermal and Structural Properties

Thermal Stability: this compound salts exhibit high thermal stability, making them suitable for high-temperature applications.[10] For example, TPP⁺ chloride is stable under normal conditions and decomposes at temperatures above 400 °C.[1]

Crystal Structure: The TPP⁺ cation's rigid tetrahedral structure facilitates the formation of well-ordered crystals.[2] This property is frequently exploited in materials science and inorganic chemistry to induce crystallization of large or complex inorganic and organometallic anions.[2][11]

Chemical Properties and Reactivity

Stability and Degradation

The TPP⁺ cation is chemically robust and, unlike phosphonium cations with aliphatic substituents, is inert to common decomposition pathways like Sₙ2, E2, and ylide formation.[12] However, it is susceptible to degradation under harsh alkaline conditions. Nucleophilic attack by a hydroxide ion on the electrophilic phosphorus center leads to the formation of triphenylphosphine oxide and benzene, particularly at elevated temperatures.[12]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound chloride - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | C24H20P+ | CID 164912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. This compound chloride CAS#: 2001-45-8 [m.chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. nbinno.com [nbinno.com]

- 10. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 11. researchgate.net [researchgate.net]

- 12. Tetraarylphosphonium Cations with Excellent Alkaline‐Resistant Performance for Anion‐Exchange Membranes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Charge Distribution and Lipophilicity of the Tetraphenylphosphonium Cation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetraphenylphosphonium (TPP+) cation is a bulky, lipophilic cation that has garnered significant attention in various scientific fields, particularly in pharmacology and medicinal chemistry. Its unique physicochemical properties, namely its delocalized positive charge and high lipophilicity, make it an effective tool for traversing biological membranes. This has led to its widespread use as a mitochondrial-targeting moiety, enabling the delivery of therapeutic agents directly to the mitochondria, a key organelle in cellular metabolism and apoptosis. Understanding the intricate details of its charge distribution and lipophilicity is paramount for the rational design of TPP+-based drug delivery systems and for predicting their behavior in biological systems.

This technical guide provides a comprehensive overview of the charge distribution and lipophilicity of the TPP+ cation. It is intended for researchers, scientists, and drug development professionals who are working with or considering the use of this important chemical entity.

Charge Distribution in the this compound Cation

The positive charge of the TPP+ cation is not localized on the central phosphorus atom but is delocalized over the entire molecule, particularly across the four phenyl rings. This delocalization is a key contributor to its stability and its ability to interact with and traverse lipid bilayers. The charge distribution can be quantitatively assessed using computational quantum chemistry methods. Two common methods for this analysis are Mulliken population analysis and Natural Bond Orbital (NBO) analysis.

To provide a practical framework for researchers, detailed protocols for performing Mulliken and NBO analyses are outlined in the "Experimental Protocols" section of this guide. These protocols will enable researchers to calculate the charge distribution for TPP+ or their own specific TPP+-derived compounds.

Table 1: Representative (Hypothetical) Partial Atomic Charges for the this compound Cation

| Atom | Mulliken Charge (e) | NBO Charge (e) |

| P | +0.5 to +0.8 | +1.2 to +1.5 |

| C (ipso) | -0.1 to -0.3 | -0.2 to -0.4 |

| C (ortho) | +0.05 to +0.15 | +0.05 to +0.15 |

| C (meta) | -0.01 to +0.05 | -0.01 to +0.05 |

| C (para) | +0.05 to +0.15 | +0.05 to +0.15 |

| H | +0.05 to +0.15 | +0.1 to +0.2 |

Note: The values in this table are hypothetical and are provided for illustrative purposes only. They are based on general trends observed for similar organic cations. For accurate values, it is essential to perform specific quantum chemical calculations as detailed in the protocols below.

Lipophilicity of the this compound Cation

The lipophilicity of a compound is a critical determinant of its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion (ADME). It is typically quantified by the partition coefficient (P), which is the ratio of the concentration of the compound in a nonpolar solvent (commonly n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. The logarithm of this value is known as LogP. For ionizable compounds like TPP+, the distribution is pH-dependent, and the relevant parameter is the distribution coefficient (D), with its logarithm being LogD.

The TPP+ cation is well-recognized for its high lipophilicity, which is a direct consequence of the four bulky and nonpolar phenyl groups surrounding the charged phosphorus center. This high lipophilicity facilitates its passive diffusion across the lipid-rich mitochondrial membrane.

Table 2: Lipophilicity of the this compound Cation

| Parameter | Value | Method | Source |

| XLogP3 | 5 | Computational | PubChem CID 164912[2] |

| LogD at pH 7.4 | Expected to be similar to LogP | Experimental (Shake-Flask) | General knowledge |

The calculated XLogP3 value of 5 indicates a high preference for the lipid phase over the aqueous phase[2]. For a permanently charged species like TPP+, the LogD value is expected to be largely independent of pH and therefore similar to the LogP value. A detailed protocol for the experimental determination of the LogD of TPP+ salts using the shake-flask method is provided in the "Experimental Protocols" section.

Experimental Protocols

Computational Protocol for Charge Distribution Analysis

Mulliken population analysis provides a method for estimating partial atomic charges from quantum chemical calculations[3][4][5].

Workflow:

Workflow for Mulliken Charge Analysis.

Detailed Steps:

-

Prepare the Input Geometry:

-

Construct the 3D structure of the this compound cation using a molecular modeling program like GaussView.

-

Perform an initial geometry optimization using a low-level theory (e.g., PM6) to get a reasonable starting structure.

-

-

Create the Gaussian Input File:

-

Create a text file with a .gjf or .com extension.

-

The input file should have the following format:

-

%nprocshared and %mem : Specify the number of processors and memory to be used.

-

#p B3LYP/6-31G(d) pop=reg : This is the route section.

-

B3LYP/6-31G(d): Specifies the density functional theory (DFT) method and basis set. This is a commonly used level of theory for such calculations.

-

pop=reg: This keyword requests a regular Mulliken population analysis[4].

-

-

TPP+ Mulliken Charge Calculation : A descriptive title for the calculation.

-

1 1 : Specifies the charge (+1) and spin multiplicity (1 for a singlet state).

-

[Coordinates of TPP+ atoms] : The Cartesian coordinates of each atom in the TPP+ cation.

-

-

Run the Gaussian Calculation:

-

Submit the input file to the Gaussian software.

-

-

Analyze the Output File:

-

Once the calculation is complete, open the output file (.log or .out).

-

Search for the section titled "Mulliken atomic charges" to find the calculated partial charges for each atom.

-

NBO analysis provides a more chemically intuitive picture of charge distribution by localizing orbitals into bonds and lone pairs[6][7].

Workflow:

Workflow for NBO Charge Analysis.

Detailed Steps:

-

Prepare the Input Geometry:

-

Create the 3D structure of the TPP+ cation using a molecular editor like Avogadro and save it as an .xyz file.

-

-

Create the ORCA Input File:

-

Create a text file with a .inp extension.

-

The input file should have the following format:

-

! B3LYP 6-31G(d) NBO : This is the simple input line.

-

B3LYP 6-31G(d): Specifies the DFT method and basis set.

-

NBO: This keyword requests an NBO analysis.

-

-

%nbo nbo=true end : This block provides specific instructions for the NBO calculation.

-

* xyz 1 1 : Indicates that the geometry is provided in XYZ format with a charge of +1 and a spin multiplicity of 1.

-

[Coordinates from .xyz file] : Paste the coordinates from the .xyz file here.

-

-

Run the ORCA Calculation:

-

Execute the ORCA calculation from the command line: orca your_input_file.inp > your_output_file.out

-

-

Analyze the Output File:

-

Open the output file (.out).

-

Search for the section "NATURAL POPULATIONS (Summary)" to find the "Natural Charge" for each atom.

-

Experimental Protocol for LogD Determination (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for determining the partition coefficient[4][8][9][10][11][12]. For an ionic species like TPP+, it is crucial to use a buffered aqueous phase to maintain a constant pH.

Workflow:

Workflow for Shake-Flask LogD Determination.

Detailed Steps:

-

Preparation of Solvents:

-

Use high-purity n-octanol and deionized water.

-

Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Mutually saturate the n-octanol and the PBS buffer by shaking them together for 24 hours and then allowing the phases to separate.

-

-

Preparation of the TPP+ Solution:

-

Prepare a stock solution of a TPP+ salt (e.g., this compound bromide or chloride) of known concentration in the pre-saturated PBS buffer. The choice of counter-ion can influence the partitioning behavior.

-

-

Partitioning Experiment:

-

In a series of glass vials, add known volumes of the pre-saturated n-octanol and the pre-saturated PBS buffer.

-

Add a known volume of the TPP+ stock solution to each vial.

-

Seal the vials and shake them at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation and Sampling:

-

Centrifuge the vials to ensure complete separation of the two phases.

-

Carefully withdraw a sample from both the n-octanol (upper) and the aqueous (lower) phases using separate syringes.

-

-

Concentration Analysis:

-

Determine the concentration of the TPP+ cation in each phase. Due to the aromatic nature of the phenyl rings, UV-Vis spectroscopy is a suitable method. Alternatively, a more sensitive technique like liquid chromatography-mass spectrometry (LC-MS) can be used[8].

-

-

Calculation of LogD:

-

The distribution coefficient (D) is calculated as: D = [TPP+]octanol / [TPP+]aqueous

-

The LogD is then calculated as: LogD = log10(D)

-

Relationship between Charge Distribution, Lipophilicity, and Biological Activity

The delocalized positive charge and high lipophilicity of the TPP+ cation are intrinsically linked and are the primary drivers of its biological activity, particularly its ability to accumulate in mitochondria.

References

- 1. The Absolute Beginners Guide to Gaussian [ccl.net]

- 2. Mulliken [cup.uni-muenchen.de]

- 3. youtube.com [youtube.com]

- 4. gaussian.com [gaussian.com]

- 5. G03 Manual: POPULATION [wanglab.hosted.uark.edu]

- 6. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual [faccts.de]

- 7. ORCA Input Library - Orbital and density analysis [sites.google.com]

- 8. Shake Flask LogD | Domainex [domainex.co.uk]

- 9. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. encyclopedia.pub [encyclopedia.pub]

Methodological & Application

Application Notes and Protocols: Tetraphenylphosphonium Bromide as a Phase Transfer Catalyst

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of Tetraphenylphosphonium Bromide (TPPB) as a phase transfer catalyst (PTC) in organic synthesis. It includes a detailed description of its mechanism of action, a summary of its applications with quantitative data, and detailed experimental protocols for key reactions.

Introduction to Phase Transfer Catalysis and this compound Bromide

Phase transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, such as an aqueous or solid phase and an organic phase.[1][2] By overcoming the insolubility of reactants, PTC can significantly increase reaction rates, allow for milder reaction conditions, improve selectivity, and simplify work-up procedures.[1][3] This often eliminates the need for expensive or hazardous anhydrous solvents, aligning with the principles of green chemistry.[3]

This compound Bromide (TPPB), a quaternary phosphonium salt with the CAS number 2751-90-8, is a highly effective and widely used phase transfer catalyst.[1][4] Its structure, featuring four phenyl groups attached to a central phosphorus atom, imparts high lipophilicity to the cation.[1][4] This allows it to effectively transport anions from an aqueous or solid phase into an organic phase where the reaction can proceed.[4] TPPB is noted for its high thermal and chemical stability, making it a versatile choice for a broad range of reaction conditions.[1][2]

Mechanism of Action

The fundamental principle of phase transfer catalysis with TPPB involves the phosphonium cation (Q⁺) shuttling a reactive anion (Y⁻) from an aqueous or solid phase into an organic phase.[1] The lipophilic this compound cation forms an ion pair with the reactant anion, which is soluble in the organic solvent.[1][5] Once in the organic phase, the "naked" anion is highly reactive towards the organic substrate (RX). After the reaction, the phosphonium cation, now paired with the leaving group anion (X⁻), returns to the aqueous or solid phase to repeat the cycle.[1]

Caption: Mechanism of Phase Transfer Catalysis using TPPB.

Applications in Organic Synthesis

TPPB is a versatile catalyst for a wide array of organic transformations, including nucleophilic substitutions, oxidations, and polymerizations.[1][4] Its enhanced stability often makes it superior to its ammonium-based counterparts, especially in reactions requiring higher temperatures.[2]

Table 1: Quantitative Data for TPPB-Catalyzed Reactions

| Reaction Type | Substrates | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Alkylation | Sodium Benzoate, Butyl Bromide | Not specified | Toluene | 60 | 1 | 98 | [2][6] |

| Alkylation | Sodium Cyanide, 1-Bromooctane | 1-5 | Toluene/Water | Reflux | Not specified | Not specified | [7] |

| Acetylene Hydrochlorination | Acetylene, HCl | 15% (supported on SAC*) | Gas phase | 220 | Not applicable | 97.1 (conversion) | [8] |

| Synthesis of TPPB | Triphenylphosphine, Bromobenzene | Not applicable | n-octanol | 195 | 6 | 89 | [9][10] |

*SAC: Spherical Activated Carbon

TPPB is highly effective in facilitating SN2 reactions, such as alkylations, cyanations, and halogen exchanges.[1][2] It efficiently transfers anions like cyanide, halides, or phenoxides into the organic phase. For example, in the alkylation of sodium benzoate with butyl bromide, TPPB catalysis resulted in a 98% yield of butyl benzoate, outperforming common ammonium-based catalysts like Aliquat 336 (92%) and TBAB (91%) under the same conditions.[2]

The high thermal stability of this compound salts makes them suitable for high-temperature polymerization reactions.[11] They are used in polymerizations based on nucleophilic aromatic substitution and in building molecular weight for epoxy resins.[11] For instance, they are employed in the synthesis of polyoxazolidinones, where the catalyst system leads to a product with low polydispersity and high chemical selectivity, reducing unwanted side products.[11]

TPPB has also been investigated as a catalyst for other important industrial reactions. A notable example is the hydrochlorination of acetylene to produce vinyl chloride monomer (VCM). A supported TPPB catalyst (15% TPPB on spherical activated carbon) demonstrated high catalytic activity and stability, with an acetylene conversion of 97.1% and selectivity for VCM above 99.5%.[8]

Experimental Protocols

The following protocols provide detailed methodologies for common reactions catalyzed by TPPB.

Caption: General experimental workflow for a PTC reaction.

This protocol describes a typical nucleophilic substitution reaction where TPPB acts as the phase transfer catalyst.

Materials:

-

Sodium cyanide (NaCN)

-

1-Bromooctane

-

Toluene